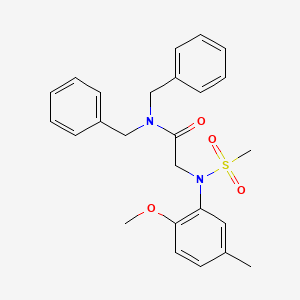![molecular formula C15H11NO3S B5732874 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure.
Wirkmechanismus
The mechanism of action of 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating specific signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and migration. The compound has also been found to interact with specific proteins involved in Alzheimer's disease pathology, potentially inhibiting the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. The compound has also been found to improve cognitive function and memory in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, the compound has shown promising results in various assays, making it a potentially useful tool for studying specific biological processes. However, one limitation of using the compound is its relatively low solubility in water, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential as a drug candidate for cancer and Alzheimer's disease. Additionally, the compound's potential as a fluorescent probe for biological imaging could be explored further. Another potential direction is to investigate the compound's interactions with specific proteins and signaling pathways in cells, which could provide insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one involves the reaction of 2-furylcarboxaldehyde and 4-(methylthio)benzaldehyde in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, forming the desired compound as a yellow solid. The yield of the reaction can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in various fields. It has shown promising results in the development of new drugs, particularly for the treatment of cancer and Alzheimer's disease. The compound has also been investigated for its antimicrobial and anti-inflammatory properties, as well as its potential use as a fluorescent probe for biological imaging.
Eigenschaften
IUPAC Name |
(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-20-11-6-4-10(5-7-11)9-12-15(17)19-14(16-12)13-3-2-8-18-13/h2-9H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXIGWDIAIWGQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)

![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)


![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)

![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)